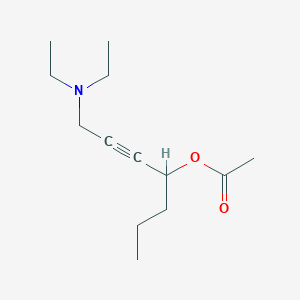![molecular formula C19H21BrN2O3S B6112765 N-(4-bromophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B6112765.png)
N-(4-bromophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a small molecule inhibitor of a specific protein, which makes it a promising candidate for developing new drugs and therapies.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide involves the inhibition of a specific protein. The protein is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting this protein, N-(4-bromophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide can disrupt these cellular processes, leading to the death of cancer cells or the prevention of cardiovascular diseases and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide has been found to have various biochemical and physiological effects. In cancer research, the compound has been found to induce apoptosis (programmed cell death) in cancer cells. In cardiovascular research, the compound has been found to prevent the formation of blood clots and reduce inflammation. In neurodegenerative diseases research, the compound has been found to protect neurons from oxidative stress and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-bromophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide in lab experiments include its potent inhibitory activity, its specificity for a particular protein, and its potential applications in various fields of scientific research. The limitations of using N-(4-bromophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide in lab experiments include its low solubility in water, which can make it difficult to dissolve in some experimental conditions.
Direcciones Futuras
There are several future directions for the research on N-(4-bromophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide. Some of the potential areas of research include:
1. Developing more efficient synthesis methods for the compound to improve its yield and purity.
2. Studying the compound's potential applications in other areas of scientific research, such as immunology and infectious diseases.
3. Investigating the compound's potential side effects and toxicity in preclinical and clinical studies.
4. Developing new drug formulations and delivery methods to improve the compound's efficacy and bioavailability.
Conclusion:
N-(4-bromophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide is a promising chemical compound that has shown potential applications in various fields of scientific research. The compound's potent inhibitory activity and specificity for a particular protein make it a promising candidate for developing new drugs and therapies. Further research is needed to fully understand the compound's potential applications and limitations in different areas of scientific research.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide involves several steps. The first step is the preparation of 4-bromobenzoyl chloride by reacting 4-bromobenzoic acid with thionyl chloride. The second step involves the reaction of 4-bromobenzoyl chloride with cyclohexylamine to produce N-(4-bromophenyl)cyclohexylcarboxamide. In the final step, N-(4-bromophenyl)cyclohexylcarboxamide is reacted with sulfuryl chloride to produce N-(4-bromophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to be a potent inhibitor of a specific protein, which makes it a promising candidate for developing new drugs and therapies. Some of the areas where N-(4-bromophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide has shown potential applications include cancer research, cardiovascular research, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-(cyclohexylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c20-15-9-11-16(12-10-15)21-19(23)14-5-4-8-18(13-14)26(24,25)22-17-6-2-1-3-7-17/h4-5,8-13,17,22H,1-3,6-7H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXPLOWHWURFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine](/img/structure/B6112694.png)
![1-({5-[(2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-propoxypiperidine](/img/structure/B6112705.png)
![N'-(1H-indol-3-ylmethylene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B6112712.png)
![isopropyl 3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6112716.png)
![4-amino-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6112721.png)


![6-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6112738.png)
![5-{3-[1-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B6112744.png)
![N-(2-chloro-4-nitrophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B6112757.png)
![{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6112763.png)
![4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}morpholine](/img/structure/B6112778.png)
![ethyl N-{[(1-cycloheptyl-5-oxo-3-pyrrolidinyl)amino]carbonyl}glycinate](/img/structure/B6112789.png)
![2-methyl-3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-4(3H)-quinazolinone](/img/structure/B6112791.png)